N-(2,4,4,7-Tetramethylnona-6,8-dien-3-ylidene)hydroxylamine

Description

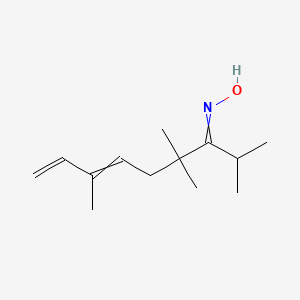

Chemical Structure and Properties: The compound, with the IUPAC name (Z)-N-[(6E)-2,4,4,7-tetramethylnona-6,8-dien-3-ylidene]hydroxylamine, features a conjugated diene system (6,8-diene) and a hydroxylamine group (-NH-O) attached to a tetramethyl-substituted nonenylidene backbone . Its oxime derivative, 2,4,4,7-Tetramethylnona-6,8-dien-3-one oxime, highlights its ketoxime configuration, which influences reactivity and stability. The stereochemistry (Z/E isomerism) at the 3-ylidene and 6,8-diene positions may affect its biological and chemical interactions.

Properties

CAS No. |

81783-01-9 |

|---|---|

Molecular Formula |

C13H23NO |

Molecular Weight |

209.33 g/mol |

IUPAC Name |

(NZ)-N-[(6E)-2,4,4,7-tetramethylnona-6,8-dien-3-ylidene]hydroxylamine |

InChI |

InChI=1S/C13H23NO/c1-7-11(4)8-9-13(5,6)12(14-15)10(2)3/h7-8,10,15H,1,9H2,2-6H3/b11-8+,14-12- |

InChI Key |

MEJYWDUBOCZFFS-FENWIEIGSA-N |

SMILES |

CC(C)C(=NO)C(C)(C)CC=C(C)C=C |

Isomeric SMILES |

CC(C)/C(=N/O)/C(C)(C)C/C=C(\C)/C=C |

Canonical SMILES |

CC(C)C(=NO)C(C)(C)CC=C(C)C=C |

Other CAS No. |

81783-01-9 |

Origin of Product |

United States |

Biological Activity

N-(2,4,4,7-Tetramethylnona-6,8-dien-3-ylidene)hydroxylamine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and antiproliferative effects, as well as insights from recent studies and case analyses.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The presence of the hydroxylamine functional group is significant for its reactivity and interaction with biological systems.

Biological Activity Overview

Antimicrobial Activity:

Recent studies have highlighted the antimicrobial properties of hydroxylamine derivatives. These compounds have shown effectiveness against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Antiproliferative Effects:

Research indicates that certain derivatives exhibit antiproliferative activities against cancer cell lines. For instance, compounds structurally similar to this compound have been tested for their ability to inhibit cell proliferation in human cancer cell lines such as HeLa and A549.

Case Studies and Experimental Data

-

Antimicrobial Studies:

- A study evaluated the antimicrobial effects of various hydroxylamine derivatives against common pathogens. This compound was tested against E. coli, S. aureus, and E. faecalis, showing promising results with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Compound Name MIC (µg/mL) against E. coli MIC (µg/mL) against S. aureus MIC (µg/mL) against E. faecalis This compound 62.5 78.12 70.00 -

Antiproliferative Studies:

- In vitro studies demonstrated that this compound significantly inhibited the proliferation of HeLa cells with an IC50 value of 226 µg/mL.

Cell Line IC50 (µg/mL) HeLa 226 A549 242.52

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and microbial resistance mechanisms. Hydroxylamines are known to modulate redox states within cells and can interfere with DNA synthesis or repair processes in microbial cells.

Comparison with Similar Compounds

Hydroxylamine Derivatives with Aromatic Substitution

- N-(2-Methoxyphenyl)hydroxylamine: Structure: Aromatic hydroxylamine with a methoxy substituent. Metabolism: Undergoes enzymatic redox cycling in hepatic microsomes, producing o-aminophenol (oxidative metabolite) and o-anisidine (reductive metabolite). CYP1A enzymes dominate its reduction, while CYP2E1 favors oxidation . Key Data:

- Binding affinity to CYP enzymes correlates with metabolite ratios (e.g., 2.4-fold increase in o-aminophenol with β-NF-induced microsomes) .

N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine :

Comparison :

| Property | Target Compound | N-(2-Methoxyphenyl)hydroxylamine | N-(4-sec-Butylthio...)hydroxylamine |

|---|---|---|---|

| Backbone | Aliphatic, branched | Aromatic | Phenethyl with thioether |

| Metabolism | Not reported | CYP1A/CYP2E1-mediated redox | Likely hepatic sulfoxidation |

| Bioactivity | Undefined | Pro-oxidant, mutagenic potential | Controlled substance (CNS effects) |

Bis-Hydroxylamine Derivatives

- Compound 1 (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)): Structure: Bis-hydroxylamine linked to isothiazole and propene moieties.

Compound 2 (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)) :

Comparison :

| Property | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Hydroxylamine Groups | Single | Dual | Dual |

| Scaffold | Aliphatic diene | Benzoisothiazole-propene | Benzoisothiazole-propene |

| Bioactivity | Undefined | Trehalase inhibition | Trehalase inhibition |

| Binding Affinity | N/A | -8.7 kcal/mol | -8.5 kcal/mol |

Comparison :

| Property | Target Compound | O-Ethyl Hydroxylamine |

|---|---|---|

| Complexity | High (tetramethyl diene) | Low (linear chain) |

| Bioactivity | Undefined | Antimicrobial, antitumor |

| Metabolic Role | Not studied | Radical scavenging |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.